Cas no 29686-12-2 (5-Hydroxyvaleramide)

5-Hydroxyvaleramide structure
5-Hydroxyvaleramide structure
Product Name:5-Hydroxyvaleramide
CAS No:29686-12-2
MF:C5H11NO2
MW:117.146341562271
CID:256215
PubChem ID:329061
Update Time:2025-07-19

5-Hydroxyvaleramide Chemical and Physical Properties

Names and Identifiers

    • Pentanamide, 5-hydroxy-
    • 5-hydroxypentanamide
    • 5-Hydroxyvaleramide
    • 4-hydroxybutylformamide
    • 5-hydroxy-pentanamide
    • 5-Hydroxy-pentanoic acid amide
    • 5-Hydroxy-valeramid
    • 5-hydroxy-valeramide
    • 5-Hydroxy-valeriansaeure-amid
    • 5-hydroxy-valeric acid amide
    • 5-pentanolide
    • Pentanamide,5-hydroxy
    • Valeramide,5-hydroxy
    • NSC310171
    • DTXSID40317028
    • BDBM50224820
    • Valeramide, 5-hydroxy-
    • 62Z3TLQ3UB
    • 5-Hydroxypentanamide #
    • EN300-1718925
    • FT-0767160
    • MFCD00025539
    • AKOS006339191
    • delta-Hydroxyvaleramide
    • SCHEMBL96092
    • CS-0236568
    • CHEMBL174400
    • SB85133
    • NSC-310171
    • F87279
    • 29686-12-2
    • .delta.-Hydroxyvaleramide
    • DTXCID30268151
    • Inchi: 1S/C5H11NO2/c6-5(8)3-1-2-4-7/h7H,1-4H2,(H2,6,8)
    • InChI Key: UYOWQFWKDDJSLV-UHFFFAOYSA-N
    • SMILES: OCCCCC(N)=O

Computed Properties

  • Exact Mass: 117.07900
  • Monoisotopic Mass: 117.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 72.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 333.5±25.0 °C at 760 mmHg
  • Flash Point: 155.5±23.2 °C
  • PSA: 63.32000
  • LogP: 0.33460
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

5-Hydroxyvaleramide Security Information

5-Hydroxyvaleramide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 5-Hydroxyvaleramide

Introduction to 5-Hydroxyvaleramide (CAS No. 29686-12-2)

5-Hydroxyvaleramide, chemically designated as pentanoic acid, hydroxyamides, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. With a CAS number of 29686-12-2, this molecule has garnered attention for its potential applications in drug development and therapeutic interventions. The structure of 5-Hydroxyvaleramide consists of a valeric acid backbone modified by the introduction of a hydroxyl group and an amide functional group, which endows it with unique chemical and biological properties.

The synthesis of 5-Hydroxyvaleramide involves well-established organic chemistry techniques, including the reaction of valeric acid derivatives with hydroxylamine or hydroxylamine salts. This process typically requires careful control of reaction conditions to ensure high yield and purity. The compound's solubility profile in common organic solvents makes it amenable to various purification methods, such as recrystallization or column chromatography, which are essential for its preparation in pharmaceutical-grade form.

Recent advancements in the field of medicinal chemistry have highlighted the importance of amide-based compounds in the development of novel therapeutic agents. The amide group in 5-Hydroxyvaleramide contributes to its bioactivity, making it a valuable scaffold for designing molecules with specific pharmacological targets. For instance, amides have been shown to interact with biological receptors and enzymes, modulating cellular processes and potentially treating a range of diseases.

In the realm of drug discovery, 5-Hydroxyvaleramide has been explored as a precursor for more complex molecules. Its hydroxyl group provides a site for further functionalization, allowing chemists to attach various substituents that can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. This flexibility has made it a promising candidate for structure-activity relationship (SAR) studies aimed at optimizing pharmacological efficacy.

One area where 5-Hydroxyvaleramide has shown particular promise is in the development of central nervous system (CNS) drugs. Valeric acid derivatives are known to influence neurotransmitter systems, and the introduction of a hydroxyl group can further modulate these effects. Preclinical studies have suggested that compounds structurally related to 5-Hydroxyvaleramide may have potential applications in treating conditions such as anxiety and epilepsy. These findings are supported by research indicating that hydroxyl-substituted amides can interact with GABAergic receptors, which play a crucial role in regulating neuronal excitability.

The role of 5-Hydroxyvaleramide in enzyme inhibition has also been investigated. Certain enzymes involved in metabolic pathways are amenable to inhibition by amide-based molecules, which can lead to therapeutic benefits by modulating these pathways. For example, studies have explored the use of valeric acid derivatives as inhibitors of fatty acid metabolism enzymes, which could have implications for managing metabolic disorders such as obesity and type 2 diabetes.

Another exciting aspect of 5-Hydroxyvaleramide is its potential in materials science. The compound's ability to form stable complexes with other molecules has led to investigations into its use as a ligand or chelating agent in coordination chemistry. These complexes can be used in various applications, including catalysis and sensor development. The hydroxyl group provides a site for coordination with metal ions, while the amide group contributes to steric hindrance and selectivity.

Environmental science has also begun to explore the applications of 5-Hydroxyvaleramide. Its stability under various conditions makes it suitable for use as a building block in the synthesis of more complex environmental monitoring agents. Additionally, its biodegradability profile suggests that it could be used in formulations designed for controlled release in ecosystems, where its degradation products do not pose significant environmental risks.

The future prospects for 5-Hydroxyvaleramide are bright, with ongoing research aiming to uncover new applications and refine existing ones. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery process, allowing researchers to rapidly identify new derivatives with enhanced properties. As our understanding of molecular interactions continues to grow, so too will the potential uses for this versatile compound.

In conclusion, 5-Hydroxyvaleramide (CAS No. 29686-12-2) represents a fascinating molecule with diverse applications across multiple scientific disciplines. Its unique structural features make it an attractive scaffold for drug development, enzyme inhibition studies, materials science innovations, and environmental applications. As research progresses, we can anticipate even more exciting discoveries that will further solidify its importance in the scientific community.

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